molecular formula C6H13ClN2O B14786428 5-(Methylamino)piperidin-2-one hydrochloride

5-(Methylamino)piperidin-2-one hydrochloride

Cat. No.: B14786428
M. Wt: 164.63 g/mol
InChI Key: CELDSSCJAMOHGS-UHFFFAOYSA-N
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Description

5-(Methylamino)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and biologically active compounds . The hydrochloride salt form of 5-(Methylamino)piperidin-2-one enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)piperidin-2-one hydrochloride typically involves the reaction of piperidine derivatives with methylamine under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Another approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often employs multicomponent reactions (MCRs) due to their efficiency and eco-friendliness. These reactions allow for the rapid and easy synthesis of complex molecular structures with diverse substitution patterns .

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)piperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may yield piperidines.

Scientific Research Applications

5-(Methylamino)piperidin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating the activity of various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with similar structural features.

    Pyrrolidine: A five-membered heterocyclic amine with one nitrogen atom.

    Piperazine: A six-membered heterocyclic amine with two nitrogen atoms.

Uniqueness

5-(Methylamino)piperidin-2-one hydrochloride is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

5-(methylamino)piperidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-7-5-2-3-6(9)8-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H

InChI Key

CELDSSCJAMOHGS-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(=O)NC1.Cl

Origin of Product

United States

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